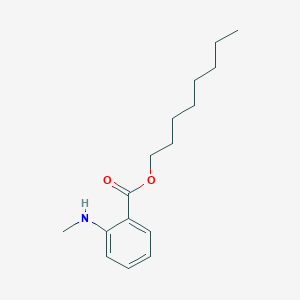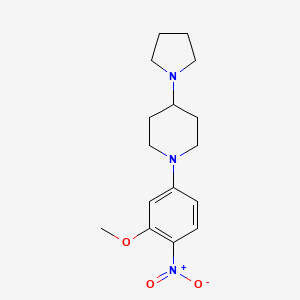
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a phenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable aminomethylating agent to introduce the aminomethyl group. This intermediate is then subjected to further reactions to attach the propanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(N-Fmoc-N-Ethyl) Aminomethyl-3-Methoxy-Phenoxy) Butyric Acid
- (4R-Cis)-6-[(Acetyloxy) Methyl)]-2,2-Dimethyl-1,3-Dioxane-4
- Meta Hydroxy Benzoic Acid (Mhba)
- ®-(+)-2-(4-Hydroxyphenoxy) Propanoic Acid
Uniqueness
3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-[4-(aminomethyl)-3-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-11-7-10(15-6-2-5-13)4-3-9(11)8-12/h3-4,7,13H,2,5-6,8,12H2,1H3 |
Clave InChI |
FXLGWZXFXQAEHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCCCO)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol](/img/structure/B8336670.png)

![(3S,3'S,5R,5'R)-((6,6'-Difluoro-1H,1'H-[2,2'-biindole]-3,3'-diyl)bis(methylene))bis(pyrrolidine-5,3-diyl) diacetate](/img/structure/B8336683.png)
![3-(2,3-Dihydroxypropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8336690.png)




![2-[4-(2-Fluorophenoxy)phenyl]propionic acid](/img/structure/B8336716.png)




